molecular formula C20H15ClN2OS2 B14966157 2-[(4-chlorobenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

2-[(4-chlorobenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B14966157
M. Wt: 398.9 g/mol
InChI Key: ODRKTWHPKDBRKB-UHFFFAOYSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both chlorophenyl and thiophene moieties suggests it may exhibit unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The chlorophenyl and thiophene groups are then introduced through nucleophilic substitution reactions, often using reagents like chloromethyl thiophene and chloromethyl benzene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents may also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper complexes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
  • 2-Chlorophenyl methyl sulfone
  • Thiophene derivatives

Uniqueness

Compared to similar compounds, 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with both chlorophenyl and thiophene groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research .

Properties

Molecular Formula

C20H15ClN2OS2

Molecular Weight

398.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one

InChI

InChI=1S/C20H15ClN2OS2/c21-15-9-7-14(8-10-15)13-26-20-22-18-6-2-1-5-17(18)19(24)23(20)12-16-4-3-11-25-16/h1-11H,12-13H2

InChI Key

ODRKTWHPKDBRKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4=CC=CS4

Origin of Product

United States

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